molecular formula C9H9N3O2 B13516235 Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate

Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13516235
M. Wt: 191.19 g/mol
InChI Key: SLTCRCPTTZKTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach involves the use of radical reactions to introduce the amino group at the 7-position of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts . The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine ring .

Mechanism of Action

The mechanism of action of methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various functionalizations makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,10H2,1H3

InChI Key

SLTCRCPTTZKTTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=CC(=CC2=N1)N

Origin of Product

United States

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